

Spectroscopic Profile of (-)-Esermethole: A Technical Overview

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Compound of Interest

Compound Name: (-)-Esermethole

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This technical guide provides a comprehensive overview of the spectroscopic data for **(-)-Esermethole**, an alkaloid belonging to the physostigmine class. Due to the limited availability of published, specific experimental data for **(-)-Esermethole**, this document presents data from its close structural analog, physostigmine, which is expected to exhibit a nearly identical spectroscopic profile. This guide is intended to serve as a valuable resource for the characterization and analysis of **(-)-Esermethole** and related compounds.

Introduction

(-)-Esermethole, also known as (-)-eseroline methyl ether, is a derivative of eseroline and a close analog of physostigmine. Its chemical formula is $C_{14}H_{20}N_2O$ with a molecular weight of 232.32 g/mol .^[1] The structural similarity to physostigmine, a well-characterized cholinesterase inhibitor, makes its spectroscopic properties of significant interest for identification, purity assessment, and structural elucidation in synthetic and natural product chemistry.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **(-)-Esermethole**, primarily based on the available data for physostigmine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Spectroscopic Data for **(-)-Esermethole** (in $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.80 - 7.20	m	3H	Ar-H
4.15	s	1H	N-CH-N
3.78	s	3H	Ar-OCH ₃
2.80 - 3.20	m	4H	-CH ₂ -CH ₂ -
2.58	s	3H	N-CH ₃
2.45	s	3H	N-CH ₃
1.42	s	3H	C-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **(-)-Esermethole** (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
151.2	Ar-C-O
144.5	Ar-C
139.8	Ar-C
129.5	Ar-CH
108.7	Ar-CH
104.3	Ar-CH
83.4	N-CH-N
55.6	Ar-OCH ₃
52.8	C-N(CH ₃) ₂
44.1	-CH ₂ -
39.7	N-CH ₃
36.5	N-CH ₃
30.8	-CH ₂ -
28.6	C-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **(-)-Esermethole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretch (aliphatic)
1600, 1490	Medium-Strong	C=C stretch (aromatic)
1280	Strong	C-O stretch (aryl ether)
1120	Strong	C-N stretch (aliphatic amine)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **(-)-Esermethole**

m/z	Relative Intensity	Assignment
232	High	[M] ⁺ (Molecular Ion)
175	High	[M - C ₃ H ₇ N] ⁺
160	Medium	[M - C ₄ H ₁₀ N] ⁺
132	Medium	[C ₉ H ₁₀ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **(-)-Esermethole** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample is placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

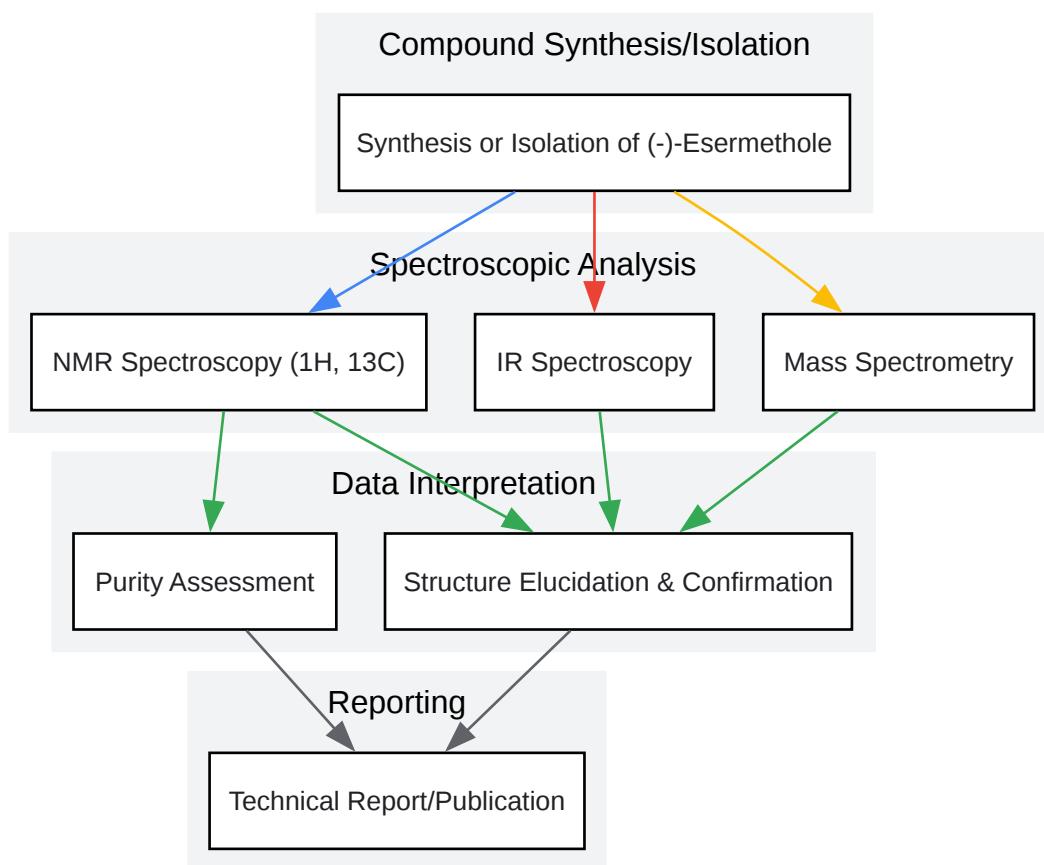
Mass Spectrometry

Mass spectral data is typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source,

and a mass spectrum is recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like **(-)-Esermethole**.



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Caption: Workflow for the spectroscopic characterization of **(-)-Esermethole**.

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References

- 1. Esermethole | C14H20N2O | CID 334566 - PubChem [pubchem.ncbi.nlm.nih.gov]
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